Decaglyceryl decastearate

Overview

Description

Preparation Methods

Decaglyceryl decastearate is synthesized through the esterification reaction between glycerol and stearic acid . The reaction typically involves the use of a catalyst to facilitate the esterification process. The general reaction conditions include heating the mixture of glycerol and stearic acid in the presence of a catalyst until the desired esterification is achieved . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Decaglyceryl decastearate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can also be performed on this compound to yield reduced forms of the compound.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Decaglyceryl decastearate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of decaglyceryl decastearate involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions . It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. The molecular targets and pathways involved in its action include the interaction with lipid molecules and the stabilization of emulsified systems .

Comparison with Similar Compounds

Decaglyceryl decastearate is unique due to its high emulsifying efficiency and stability compared to other similar compounds. Some similar compounds include:

Polyglyceryl-10 caprylate: Another emulsifier with similar properties but different fatty acid chains.

Polyglyceryl-6 dicaprate: A compound with similar emulsifying properties but different molecular structure.

This compound stands out due to its ability to form stable emulsions with a wide range of oils and its excellent performance in various industrial applications .

Biological Activity

Decaglyceryl decastearate, a polyglycerol ester derived from decaglycerol and stearic acid, is primarily used as an emulsifier and stabilizer in various formulations. Its biological activity has been studied in several contexts, including its effects on lipid metabolism, skin penetration enhancement, and safety assessments for cosmetic and pharmaceutical applications.

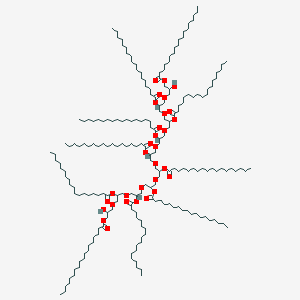

Chemical Structure and Properties

This compound is characterized by its complex structure, which consists of a backbone of decaglycerol with ten stearic acid chains. This unique configuration contributes to its emulsifying properties, enabling it to stabilize oil-in-water and water-in-oil emulsions effectively. Its high molecular weight and hydrophilic-lipophilic balance (HLB) make it suitable for various applications in the food, cosmetic, and pharmaceutical industries.

The mechanism of action of this compound involves reducing surface tension between immiscible liquids, thus stabilizing emulsions. This property is crucial in formulations where consistent texture and stability are required. Additionally, it has been shown to influence the absorption and bioavailability of active ingredients in topical applications.

1. Lipid Metabolism Studies

Research has indicated that this compound affects lipid absorption and metabolism. In a study involving Sprague-Dawley rats fed diets containing varying percentages of polyglyceryl esters, it was observed that higher concentrations of this compound led to decreased absorption of dietary fats. Specifically, the study found that fat absorption was significantly lower in groups consuming diets with 5% and 10% polyglyceryl esters compared to controls, suggesting that these esters may inhibit lipid absorption through competitive mechanisms .

| Dietary Composition | Fat Absorption (%) | Control Group | Significance |

|---|---|---|---|

| 0% Polyglyceryl Ester | 95 | - | - |

| 2.5% Polyglyceryl Ester | 90 | - | p < 0.05 |

| 5% Polyglyceryl Ester | 85 | - | p < 0.01 |

| 10% Polyglyceryl Ester | 80 | - | p < 0.001 |

2. Skin Penetration Enhancement

This compound's role as a skin penetration enhancer has been explored in various formulations. In vitro studies have demonstrated that it can facilitate the delivery of hydrophilic drugs across skin barriers by altering the lipid structure within the stratum corneum. This property is particularly beneficial in developing topical drug delivery systems.

Case Study: Formulation Development

A case study evaluated the efficacy of a cream formulation containing this compound as an emulsifier compared to traditional emulsifiers like cetyl alcohol. The results indicated that the cream with this compound exhibited superior stability and penetration of active ingredients into deeper skin layers over a period of time .

Safety Profile

The safety assessment of polyglycerol fatty acid esters, including this compound, indicates a low toxicity profile. Studies have shown minimal systemic absorption following topical application, with most compounds being excreted unchanged or as metabolites . Long-term feeding studies in animal models have demonstrated that these compounds do not accumulate in tissues and are well tolerated at various concentrations .

Properties

IUPAC Name |

[2-hydroxy-3-[3-[3-[3-[3-[3-[3-[3-[3-(2-hydroxy-3-octadecanoyloxypropoxy)-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C210H402O31/c1-11-21-31-41-51-61-71-81-91-101-111-121-131-141-151-161-201(213)232-173-191(211)171-223-175-193(234-203(215)163-153-143-133-123-113-103-93-83-73-63-53-43-33-23-13-3)177-225-179-195(236-205(217)165-155-145-135-125-115-105-95-85-75-65-55-45-35-25-15-5)181-227-183-197(238-207(219)167-157-147-137-127-117-107-97-87-77-67-57-47-37-27-17-7)185-229-187-199(240-209(221)169-159-149-139-129-119-109-99-89-79-69-59-49-39-29-19-9)189-231-190-200(241-210(222)170-160-150-140-130-120-110-100-90-80-70-60-50-40-30-20-10)188-230-186-198(239-208(220)168-158-148-138-128-118-108-98-88-78-68-58-48-38-28-18-8)184-228-182-196(237-206(218)166-156-146-136-126-116-106-96-86-76-66-56-46-36-26-16-6)180-226-178-194(235-204(216)164-154-144-134-124-114-104-94-84-74-64-54-44-34-24-14-4)176-224-172-192(212)174-233-202(214)162-152-142-132-122-112-102-92-82-72-62-52-42-32-22-12-2/h191-200,211-212H,11-190H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDBIHAVWMCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C210H402O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3423 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39529-26-5 | |

| Record name | Decaglyceryl decastearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039529265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, decaester with decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decastearic acid, decaester with decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.